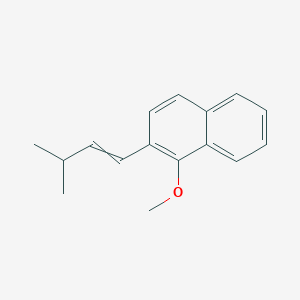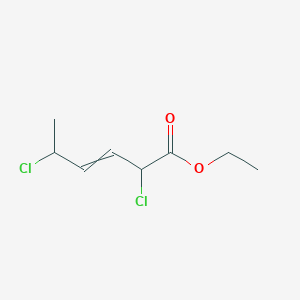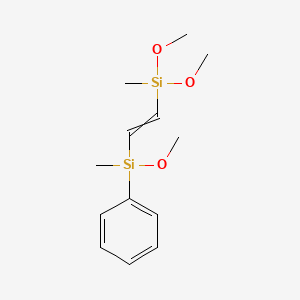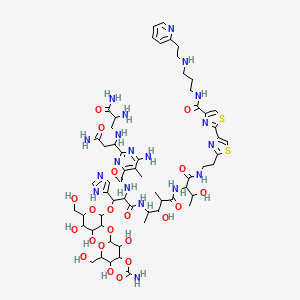
1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene is an organic compound belonging to the naphthalene family It features a methoxy group and a 3-methylbut-1-en-1-yl substituent attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene typically involves the alkylation of 1-methoxynaphthalene with 3-methylbut-1-en-1-yl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the double bond in the 3-methylbut-1-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy group and the 3-methylbut-1-en-1-yl substituent play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Methoxy-2-(3-methylbut-2-en-1-yl)naphthalene
- 1-Methoxy-2-(3-methylbut-1-en-1-yl)benzene
- 1-Methoxy-2-(3-methylbut-1-en-1-yl)quinoline
Comparison: 1-Methoxy-2-(3-methylbut-1-en-1-yl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position and nature of its substituents.
Properties
CAS No. |
61990-06-5 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylbut-1-enyl)naphthalene |
InChI |
InChI=1S/C16H18O/c1-12(2)8-9-14-11-10-13-6-4-5-7-15(13)16(14)17-3/h4-12H,1-3H3 |
InChI Key |
RMXCKFHQQLVHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC1=C(C2=CC=CC=C2C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14547444.png)
phosphane](/img/structure/B14547449.png)


![2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid](/img/structure/B14547486.png)
![4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14547494.png)
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)

![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)

![4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14547520.png)


